molecular formula C16H24ClN5 B10787838 6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride

Cat. No.: B10787838
M. Wt: 321.8 g/mol
InChI Key: MNKBXPNQWKUSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 6,7-Dimethyl-2,4-Di-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride (C₁₆H₂₄N₅⁺·Cl⁻) is a fused heterocyclic molecule featuring a pyrrolo[2,3-d]pyrimidine core with methyl groups at positions 6 and 7 and pyrrolidinyl substituents at positions 2 and 2. Its molecular weight (as the sulfate salt) is reported as 383.52 g/mol . The hydrochloride salt enhances solubility, making it suitable for biochemical studies.

Biological Activity
This compound is a potent antioxidant and free radical scavenger. Studies demonstrate its ability to protect Ca²⁺-pump ATPase and Na⁺/K⁺-pump ATPase in human red blood cell membranes from iron-generated free radical damage . Its mechanism involves neutralizing reactive oxygen species (ROS), thereby preserving ion transport functions critical for cellular homeostasis.

Toxicity and Safety While effective as an antioxidant, the compound’s bioactivation generates reactive intermediates that bind covalently to macromolecules, leading to genotoxicity in vitro . Mutation data have been reported, and decomposition releases toxic NOₓ and SOₓ vapors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBXPNQWKUSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[2,3-d]Pyrimidine Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is typically derived from cyclocondensation reactions between aminopyrrole derivatives and carbonyl-containing reagents. A common approach involves the reaction of 4-amino-1H-pyrrole-3-carbonitrile with dimethyl acetylenedicarboxylate under basic conditions to form the bicyclic structure . Alternative routes utilize halogenated precursors, such as 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, which enable subsequent functionalization via cross-coupling reactions .

Key parameters for core synthesis:

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, 1,4-dioxane) facilitate cyclization.

  • Temperature : Reactions often proceed at 80–100°C under reflux .

  • Catalysts : Lewis acids like zinc chloride may accelerate cyclocondensation .

Methylation at 6- and 7-Positions

Methyl groups are introduced via alkylation or using methylating agents (e.g., methyl iodide). Strategies include:

  • Direct Alkylation : Treating the deprotonated intermediate with methyl iodide in THF at −78°C .

  • Reductive Amination : Condensation with formaldehyde followed by sodium cyanoborohydride reduction .

Challenges :

  • Regioselectivity: Steric hindrance at the 7-position requires careful control of reaction stoichiometry.

  • Over-alkylation: Use of bulky bases (e.g., LDA) minimizes multiple substitutions .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

  • Acid : Hydrogen chloride (HCl) gas bubbled into an ethereal solution of the free base .

  • Solvent : Diethyl ether or dichloromethane .

  • Isolation : Precipitation followed by filtration and desiccation yields the crystalline salt .

Analytical Validation

Spectroscopic Data :

  • 1H NMR (DMSO-d6): Peaks at δ 3.64–3.84 (pyrrolidinyl CH2), δ 1.93–2.02 (pyrrolidinyl CH2), and δ 6.34–7.99 (aromatic protons) .

  • IR : Bands at 2220–2226 cm−1 (C≡N stretch), 1605 cm−1 (C=N pyrimidine) .

  • HRMS : Calculated for C16H23N5 [M+H]+: 285.395; observed: 285.39 .

Purity Assessment :

  • HPLC : >95% purity using C18 columns with methanol/water gradients .

  • Melting Point : Decomposes above 230°C .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
SNAr (microwave)200°C, 1 h, 1,4-dioxane6698
Suzuki coupling100°C, 12 h, iPrOH/H2O2395
Conventional alkylation−78°C, THF, LDA5897

Key Observations :

  • Microwave-assisted SNAr offers superior efficiency and yield compared to traditional heating .

  • Palladium-catalyzed methods, while precise, suffer from lower yields due to side reactions .

Industrial-Scale Considerations

Optimization Challenges :

  • Cost : Pd catalysts necessitate efficient recycling protocols.

  • Safety : Exothermic reactions during methylation require controlled addition rates.

  • Solvent Recovery : 1,4-Dioxane and DMF demand distillation for reuse.

Recommendations :

  • Adopt continuous flow reactors for methylation to enhance heat dissipation.

  • Replace cesium carbonate with potassium carbonate to reduce costs, albeit with longer reaction times .

Chemical Reactions Analysis

Metabolic Hydroxylation and Bioactivation

U-89843A undergoes cytochrome P450 (CYP450)-mediated hydroxylation at the C-6 methyl group, forming a reactive hydroxymethyl intermediate (U-97924). This biotransformation occurs in rat liver microsomes and is catalyzed predominantly by CYP2C11 .

ParameterValue/OutcomeSource
Primary metabolite6-(Hydroxymethyl)-7-methyl-2,4-dipyrrolidinyl derivative (U-97924)
Enzyme involvementCYP2C11 (NADPH-dependent)
Covalent bindingIrreversible binding to microsomal proteins and DNA

The hydroxymethyl metabolite (U-97924) is chemically unstable and undergoes dehydration to form a reactive iminium intermediate, which dimerizes or reacts with nucleophiles :
U-97924Iminium intermediateDimer/Adducts\text{U-97924} \rightarrow \text{Iminium intermediate} \rightarrow \text{Dimer/Adducts}

Reactivity with Nucleophiles

U-97924 reacts with nucleophiles such as glutathione (GSH) , N-acetylcysteine , and methanol , forming stable adducts. These reactions mitigate its genotoxicity by trapping reactive intermediates .

NucleophileAdduct TypeInhibition of Dimerization (%)
Glutathione (GSH)Thioether conjugate85%
N-AcetylcysteineThioether conjugate78%
MethanolMethyl ether65%

Data derived from incubation studies under physiological conditions .

Covalent Binding to Macromolecules

U-89843A exhibits NADPH-dependent covalent binding to liver microsomal proteins and DNA , mediated by its reactive metabolites. This binding correlates with positive in vitro unscheduled DNA synthesis (UDS) results, indicating genotoxic potential .

SystemBinding Level (pmol/mg protein)DNA Damage (UDS Response)
Rat hepatocytes1,250 ± 210Positive
+ NADPH980 ± 145Positive
+ Glutathione320 ± 75Negative

Glutathione reduces covalent binding by scavenging reactive intermediates .

Synthetic Modifications to Block Reactivity

To eliminate genotoxicity, a trifluoromethyl analog (U-107634) was synthesized by replacing the C-6 methyl group with a CF₃ group. This modification prevents hydroxylation and subsequent reactive intermediate formation .

CompoundHydroxylation at C-6UDS Assay Result
U-89843AYesPositive
U-107634 (CF₃ analog)NoNegative

Antioxidant Activity and Redox Interactions

U-89843A demonstrates antioxidant properties by inhibiting lipid peroxidation. Its pyrrolidine substituents facilitate electron donation, stabilizing free radicals .

Synthetic Routes and Key Intermediates

The synthesis of U-89843A involves:

  • Core formation : Condensation of pyrrole and pyrimidine precursors.

  • Functionalization : Introduction of pyrrolidine groups via nucleophilic substitution.

  • Hydrochloride salt formation : Precipitation using HCl in organic solvents .

Optimized Conditions :

  • Temperature: 60–80°C

  • Solvent: Dichloromethane or DMSO

  • Yield: >85% purity (HPLC)

Structural Influence on Reactivity

The compound’s fused bicyclic system (pyrrolo[2,3-d]pyrimidine) and electron-rich pyrrolidine substituents enhance its metabolic activation and nucleophilic reactivity .

Scientific Research Applications

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride exhibits several notable biological activities:

  • Positive Allosteric Modulator of GABA A Receptors : This compound enhances GABA-induced chloride currents in various receptor subtypes (α1β2γ2, α3β2γ2, α6β2γ2), indicating its potential use in treating conditions related to GABAergic dysfunction such as anxiety and epilepsy .
  • Sedative Effects : In vivo studies have demonstrated that the compound can induce sedation without impairing the "righting reflex," suggesting its utility in developing sedatives with fewer side effects compared to traditional benzodiazepines .
  • Antioxidant Activity : The compound has shown antioxidant properties, which may contribute to its therapeutic effects by reducing oxidative stress in biological systems .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Neurological Disorders

Due to its action on GABA A receptors, this compound may be beneficial in treating:

  • Anxiety Disorders
  • Epilepsy
  • Sleep Disorders

Antioxidant Therapy

The antioxidant properties could allow for applications in:

  • Neuroprotection : Protecting neurons from oxidative damage.
  • Cardiovascular Health : Reducing oxidative stress related to heart diseases.

Cancer Research

Preliminary studies indicate that pyrrolo[2,3-d]pyrimidine derivatives possess anticancer properties due to their ability to inhibit various enzymes and pathways involved in tumor growth . Further research into this specific compound could elucidate its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the pharmacological properties and synthesis of pyrrolo[2,3-d]pyrimidine derivatives:

  • Synthesis and Structure Elucidation :
    • A study focused on synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated their potential as multifunctional agents with diverse biological activities including anticancer and anti-inflammatory effects .
  • Pharmacological Evaluation :
    • Research on similar compounds has shown promising results in treating conditions like hypertension and inflammation through modulation of specific biological pathways .

Summary Table of Applications

Application AreaPotential UsesMechanism of Action
Neurological DisordersAnxiety relief, seizure controlModulation of GABA A receptors
Antioxidant TherapyNeuroprotection, cardiovascular healthReduction of oxidative stress
Cancer ResearchAntitumor activityEnzyme inhibition and modulation of growth pathways

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to undergo biotransformation in vivo, leading to the formation of active metabolites that exert biological effects . These metabolites can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolo[2,3-d]pyrimidine Family

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Toxicity Profile References
6,7-Dimethyl-2,4-Di-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine (Hydrochloride) 2,4-Pyrrolidinyl; 6,7-Methyl 383.52 (sulfate salt) Antioxidant, ATPase protection Genotoxic intermediates
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 4-Chloro; 6,7-Dihydro 155.58 Intermediate for kinase inhibitors (e.g., Tofacitinib) Limited data
7-Amino-3-(2-(3,7-dimethyl-2,6-dioxo-purine)ethyl)-pyrido[2,3-d]pyrimidine-6-carbonitrile (3d) Purine-ethyl; 7-Amino; 6-Carbonitrile ~500 (estimated) Cytotoxicity (specific targets unreported) No toxicity data available
4-Substituted Anilinothieno[2,3-d]pyrimidine-6-methanone (A) Thieno[2,3-d]pyrimidine core; 4-Anilino; 6-Methanone Variable Kinase inhibition, anticancer activity Not studied

Functional and Mechanistic Comparisons

Antioxidant Activity

The target compound’s unique pyrrolidinyl and methyl substituents enhance its radical scavenging efficiency compared to simpler pyrrolo-pyrimidine derivatives. For example, 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine lacks antioxidant properties but serves as a precursor for kinase inhibitors like Tofacitinib .

ATPase Protection vs. Cytotoxicity

Unlike the ATPase-protective role of the target compound, analogs such as 3d and 3e (from ) exhibit cytotoxicity, likely due to their purine-derived substituents and carbonitrile groups, which may interfere with nucleic acid synthesis .

Solubility and Bioavailability

The hydrochloride and sulfate salts of the target compound improve aqueous solubility, a critical advantage over non-ionic derivatives like thieno[2,3-d]pyrimidines (), which may require lipophilic carriers for cellular uptake.

Toxicity and Metabolic Considerations

The genotoxicity of the target compound arises from bioactivation pathways that produce reactive intermediates binding to DNA .

Biological Activity

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride, also known as U-89843, is a compound of significant interest due to its biological activity, particularly as a positive allosteric modulator of GABA_A receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 157013-32-6
  • Molecular Formula : C16H23N5
  • Molecular Weight : 285.39 g/mol
  • Solubility : Less than 8.05 mg/ml in water; less than 16.09 mg/ml in DMSO
  • Boiling Point : Approximately 505.9 ± 60.0 °C (predicted)
  • Density : 1.32 ± 0.1 g/cm³ (predicted)
  • pKa : 7.73 ± 0.30 (predicted)
PropertyValue
Molecular FormulaC16H23N5
Molecular Weight285.39 g/mol
Solubility<8.05 mg/ml (water)
Boiling Point505.9 ± 60.0 °C
Density1.32 ± 0.1 g/cm³
pKa7.73 ± 0.30

U-89843 functions primarily as a positive allosteric modulator of GABA_A receptors, enhancing GABA-induced chloride currents across various receptor subtypes including α1β2γ2, α3β2γ2, and α6β2γ2 . This modulation leads to increased inhibitory neurotransmission, which is essential for sedation and anxiolytic effects without compromising the righting reflex in vivo.

Sedative Effects

In animal studies, U-89843 demonstrated significant sedative properties following intravenous administration. Notably, it induced sedation while preserving the righting reflex, indicating a unique profile that may be advantageous for clinical applications where sedation is required without complete immobilization .

Antioxidant Activity

Research has also highlighted the antioxidant capabilities of U-89843. It has shown prophylactic activity in models of lung inflammation, suggesting potential therapeutic benefits in conditions characterized by oxidative stress . The compound's ability to mitigate oxidative damage could make it a candidate for further exploration in inflammatory diseases.

Preclinical Studies

A study reported that U-89843 exhibited a positive response in the in vitro unscheduled DNA synthesis (UDS) assay, which evaluates DNA repair mechanisms following chemical-induced damage . This suggests that the compound may have protective effects at the cellular level.

Therapeutic Potential

The sedative and antioxidant properties of U-89843 position it as a potential candidate for treating conditions such as anxiety disorders and neurodegenerative diseases where oxidative stress plays a critical role. Further investigations are warranted to explore these therapeutic avenues comprehensively.

Q & A

Q. What are the common synthetic routes for preparing 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride and its intermediates?

  • Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is prepared via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate followed by chlorination . Subsequent nucleophilic substitution with pyrrolidine at the 2- and 4-positions under reflux in isopropanol with HCl yields the di-pyrrolidinyl derivative. Methylation at the 6- and 7-positions can be achieved using alkylating agents like methyl iodide in the presence of a base . Final salt formation (hydrochloride) is performed via HCl treatment in ethanol.

Q. How can researchers confirm the structural integrity and purity of synthesized 6,7-dimethyl derivatives?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6) identify substituent integration and coupling patterns. For example, pyrrolidinyl protons appear as broad singlets (~3.6–3.8 ppm), while aromatic protons resonate at 6.7–8.3 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H]+^+ for C16_{16}H24_{24}N6_6: 313.21, observed 313.20) .
  • HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are employed to analyze the kinase inhibition selectivity of 6,7-dimethyl-substituted pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Kinase selectivity is assessed via:
  • Enzyme Assays : IC50_{50} determination against panels (e.g., EGFR, VEGFR2) using ADP-Glo™ kinase assays. For example, substitutions at the 2- and 4-positions (e.g., pyrrolidinyl groups) enhance binding to ATP pockets, as shown in analogs inhibiting CDK2 with IC50_{50} < 100 nM .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses in kinase active sites. Di-pyrrolidinyl groups may form hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
  • Cellular Assays : Anti-proliferative activity in cancer cell lines (e.g., MCF-7) correlates with kinase target modulation .

Q. How do structural modifications at the 2- and 4-positions of pyrrolo[2,3-d]pyrimidine scaffolds influence their pharmacological profiles?

  • Methodological Answer :
  • Pyrrolidinyl vs. Aryl Substitutions : Pyrrolidinyl groups at 2/4 positions improve solubility and reduce off-target effects compared to bulky aryl groups, which may sterically hinder kinase binding .
  • Methylation at 6/7 Positions : 6,7-Dimethyl groups enhance metabolic stability by blocking cytochrome P450 oxidation sites, as evidenced by increased half-life in hepatic microsomal assays .
  • SAR Trends : Analogs with electron-donating groups (e.g., methyl) show 3–5× higher potency than halogenated derivatives in kinase screens .

Q. What methodologies address batch-to-batch variability in biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Source Standardization : Use intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) from validated suppliers to minimize impurity-driven variability .
  • QC Protocols : Implement strict reaction monitoring (TLC, in-situ FTIR) and purification (column chromatography, recrystallization) to ensure >98% purity .
  • Bioactivity Normalization : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.